molecular formula C22H14N2O3 B4900683 2-(2-METHYLPHENYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE

2-(2-METHYLPHENYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE

Cat. No.: B4900683
M. Wt: 354.4 g/mol
InChI Key: AGBPJXVKRSJPQW-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a naphthalene ring with an indazole moiety, making it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name

2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)24-22(27)16-11-10-15-18(19(16)23-24)21(26)14-8-4-3-7-13(14)20(15)25/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBPJXVKRSJPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione is unique due to its specific substitution pattern and the combination of the naphthalene and indazole moieties. This unique structure contributes to its distinct chemical and biological properties .

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